Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate
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Description
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C22H17Cl2F3N2O3S and its molecular weight is 517.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound is used as a starting material in the synthesis of various derivatives for structural and activity analysis. For instance, its derivatives have been synthesized and characterized through spectroscopic and crystallographic techniques, revealing insights into their molecular structures and conformation. The variations in substituents, especially at the 5-position of the pyrimidine ring, show different features in hydrogen-bond interactions, leading to different molecular conformations and properties (Stolarczyk et al., 2018).
Cytotoxic Activity Analysis
These derivatives also exhibit cytotoxic activities against various cell lines, indicating their potential in cancer research. For example, certain derivatives show specific cytotoxicity towards certain cancer cell lines while being non-toxic to others, suggesting a degree of selectivity that could be valuable in therapeutic applications (Stolarczyk et al., 2018).
Chemical Modification and Derivative Synthesis
Chemical modification and synthesis of derivatives based on this compound are explored for various applications. For example, oxidation and structural modification techniques are employed to synthesize new derivatives with specific properties. This includes the synthesis of compounds with defined structural configurations as confirmed by spectroscopic methods (Krasnova et al., 2013).
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N2O3S/c1-3-32-21(31)17-11(2)29-19(15(10-30)18(17)12-4-6-14(23)7-5-12)33-20-16(24)8-13(9-28-20)22(25,26)27/h4-10,18,29H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQXEWPGCMPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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